2-Hydroxy-4-nitrobenzonitrile

Overview

Description

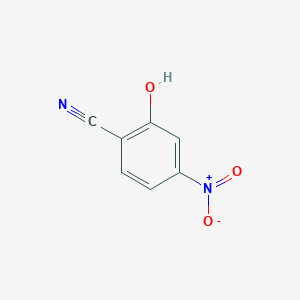

2-Hydroxy-4-nitrobenzonitrile is an organic compound with the molecular formula C7H4N2O3. It is characterized by a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring, along with a nitrile group (-CN). This compound is known for its yellow needle-like crystals and has a molecular weight of 164.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-4-nitrobenzonitrile can be synthesized through various methods. One common approach involves the nitration of 2-hydroxybenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The nitration process is optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-nitrobenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzonitriles depending on the reagent used

Scientific Research Applications

Organic Synthesis

2-Hydroxy-4-nitrobenzonitrile serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules, particularly heterocyclic compounds, which are crucial in pharmaceuticals and materials science.

Crystal Engineering

The compound has been investigated for its crystal packing behavior, which is essential in crystal engineering—a field focused on designing materials with specific properties.

Crystal Properties

Studies have shown that the arrangement of this compound molecules in the crystal lattice can influence their physical properties, such as solubility and stability. Understanding these properties is vital for developing new materials with tailored functionalities.

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial and antifungal agent. The presence of both hydroxyl and nitro groups enhances its interaction with biological targets.

Potential Therapeutic Uses

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : Ongoing research is exploring its ability to inhibit specific enzymes, which could lead to novel therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

- 4-Hydroxy-3-nitrobenzonitrile

- 2-Methoxy-4-nitrobenzonitrile

- 2-Chloro-5-nitrobenzonitrile

- 4-Methoxy-2-nitrobenzonitrile

- 2-Methyl-4-nitrobenzonitrile

Comparison: 2-Hydroxy-4-nitrobenzonitrile is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical properties. Compared to its analogs, it exhibits different reactivity patterns and potential biological activities. For instance, the hydroxyl group can enhance solubility and reactivity, while the nitro group can influence the compound’s electronic properties .

Biological Activity

2-Hydroxy-4-nitrobenzonitrile (CAS Number: 39835-14-8) is an organic compound characterized by the presence of a hydroxyl group (-OH), a nitro group (-NO2), and a nitrile group (-CN) attached to a benzene ring. This compound has garnered interest in various fields, including medicinal chemistry and environmental science, due to its potential biological activities.

The molecular formula of this compound is C7H4N2O3, with a molecular weight of 164.12 g/mol. Its structure features:

- Hydroxyl Group : Enhances solubility and reactivity.

- Nitro Group : Influences electronic properties and biological activity.

- Nitrile Group : Contributes to the compound's overall reactivity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. Nitrobenzene compounds, including this one, can undergo reduction reactions in vivo, leading to the formation of amines, which may interfere with metabolic pathways.

Key Mechanisms:

- Oxidative Stress : The compound can induce oxidative stress in cells, leading to DNA damage and apoptosis.

- Enzyme Inhibition : It may inhibit enzymes involved in drug metabolism, affecting the pharmacokinetics of co-administered drugs.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with nitro groups demonstrate significant antimicrobial properties. For instance, derivatives containing nitro groups have been reported to possess enhanced antibacterial and antifungal activities compared to their non-nitro counterparts .

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of various benzonitrile derivatives found that this compound exhibited notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Toxicological Profile

The toxicity profile of this compound has been evaluated using various models:

In Vitro Studies

In vitro studies using cell lines have demonstrated that exposure to this compound can lead to cytotoxic effects characterized by:

- Increased reactive oxygen species (ROS) production.

- Induction of apoptotic markers in treated cells.

Environmental Toxicity

Research on the environmental impact of this compound indicates potential toxicity towards aquatic organisms. For example, studies utilizing Tetrahymena as a model organism revealed significant lethality at certain concentrations, suggesting careful consideration for environmental exposure .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well absorbed when administered, with distribution across various tissues. The compound can undergo metabolic transformations that may alter its biological activity and toxicity.

Comparative Analysis with Similar Compounds

A comparison with related compounds reveals distinct differences in biological activity due to structural variations. The following table summarizes key characteristics:

| Compound | Antimicrobial Activity | Toxicity Level | Unique Features |

|---|---|---|---|

| This compound | Moderate | Moderate | Hydroxyl and nitro groups present |

| 4-Hydroxy-3-nitrobenzonitrile | Low | Low | Lacks hydroxyl group |

| 2-Methoxy-4-nitrobenzonitrile | High | Moderate | Methoxy group enhances solubility |

Properties

IUPAC Name |

2-hydroxy-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)3-7(5)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNPHVPBCNZVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960400 | |

| Record name | 2-Hydroxy-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39835-14-8 | |

| Record name | 39835-14-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39835-14-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.